molecular formula C6H21NSi3 B7823440 [[Bis(dimethylsilyl)amino]-methylsilyl]methane

[[Bis(dimethylsilyl)amino]-methylsilyl]methane

Cat. No.: B7823440
M. Wt: 191.49 g/mol
InChI Key: GKWYOXBGKANRMK-UHFFFAOYSA-N
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Description

[[Bis(dimethylsilyl)amino]-methylsilyl]methane is an organosilicon compound characterized by the presence of silicon and nitrogen atoms within its molecular structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [[Bis(dimethylsilyl)amino]-methylsilyl]methane typically involves the reaction of dimethylchlorosilane with a suitable amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Step 1: React dimethylchlorosilane with an amine in the presence of a base such as triethylamine.

    Step 2: Purify the resulting product through distillation or recrystallization to obtain this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure efficient and consistent output. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions: [[Bis(dimethylsilyl)amino]-methylsilyl]methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: It can be reduced to form simpler silane compounds.

    Substitution: The silicon atoms in the compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like chlorine or bromine are employed.

Major Products:

    Oxidation: Silanol derivatives.

    Reduction: Simpler silane compounds.

    Substitution: Halogenated silane derivatives.

Scientific Research Applications

[[Bis(dimethylsilyl)amino]-methylsilyl]methane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of [[Bis(dimethylsilyl)amino]-methylsilyl]methane involves the interaction of its silicon and nitrogen atoms with various molecular targets. The silicon atoms can form stable bonds with other elements, while the nitrogen atoms can participate in hydrogen bonding and other interactions. These properties enable the compound to act as a versatile reagent in chemical reactions and as a stabilizing agent in various applications.

Comparison with Similar Compounds

    N,N-Bis(trimethylsilyl)amine: Another organosilicon compound with similar properties but different molecular structure.

    Hexamethyldisilazane: A commonly used silylating agent in organic synthesis.

    N,N-Bis(trimethylsilyl)urea: Used in similar applications but with distinct reactivity.

Uniqueness: [[Bis(dimethylsilyl)amino]-methylsilyl]methane is unique due to its specific molecular structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its compatibility with different molecular targets make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

[[bis(dimethylsilyl)amino]-methylsilyl]methane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H21NSi3/c1-8(2)7(9(3)4)10(5)6/h8-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWYOXBGKANRMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[SiH](C)N([SiH](C)C)[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H21NSi3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21331-86-2
Record name N,N-Bis(dimethylsilyl)-1,1-dimethylsilanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21331-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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